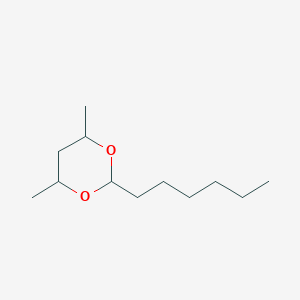![molecular formula C9H11AsN2O5S B14741404 (4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid CAS No. 5428-98-8](/img/structure/B14741404.png)
(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid involves several steps. One common method includes the reaction of 4-aminophenyl arsonic acid with carbamoylsulfanylacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases, particularly those involving microbial infections.
Industry: It is used in the development of new materials and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism of action of (4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid can be compared with other similar compounds such as:
4-Aminocoumarin derivatives: These compounds also have significant biological activities and are used in various applications, including as antimicrobial agents.
Arsenic-based compounds: Other arsenic-containing compounds, such as arsenic trioxide, are used in medicine for treating certain types of cancer.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
5428-98-8 |
|---|---|
Molekularformel |
C9H11AsN2O5S |
Molekulargewicht |
334.18 g/mol |
IUPAC-Name |
[4-[(2-carbamoylsulfanylacetyl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C9H11AsN2O5S/c11-9(14)18-5-8(13)12-7-3-1-6(2-4-7)10(15,16)17/h1-4H,5H2,(H2,11,14)(H,12,13)(H2,15,16,17) |
InChI-Schlüssel |
NAZCZDHDEXILPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CSC(=O)N)[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


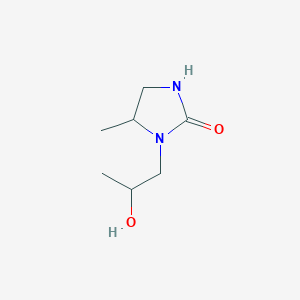

![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)
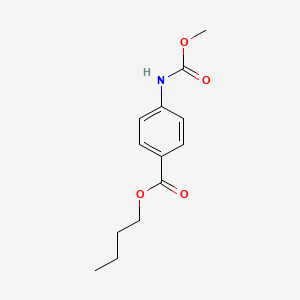
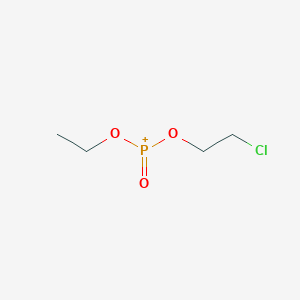
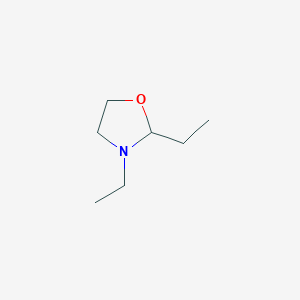
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)

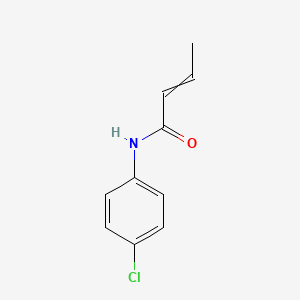

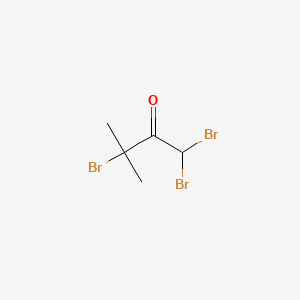
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
